molecular formula C14H7BrCl2N2 B2771905 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline CAS No. 328539-43-1

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline

Cat. No. B2771905
CAS RN: 328539-43-1
M. Wt: 354.03
InChI Key: DWYGBMJKORQIRA-UHFFFAOYSA-N
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Description

“6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline” is a chemical compound with the molecular formula C14H7BrCl2N2 . It is related to the quinazoline family of compounds . Quinazoline derivatives have been found to exhibit significant biological activities, which has led to increased attention in their synthesis and bioactivity research .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at various positions by bromine and chlorine atoms .

Scientific Research Applications

Antimicrobial Activity

The quinazoline moiety, which is present in 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline, has been reported to show promising antimicrobial activity . This includes activity against both bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

Quinazoline derivatives have been studied for their potential anticancer activity. In particular, they have been evaluated for their activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Antifungal Activity

The quinazoline moiety is also known to exhibit antifungal properties . This makes 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline a potential candidate for the development of new antifungal drugs.

Antiviral Activity

Quinazoline derivatives have been reported to show antiviral activity . This suggests that 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline could potentially be used in the development of antiviral drugs.

Antidiabetic Activity

The quinazoline moiety has been associated with antidiabetic activity . Therefore, 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline could potentially be used in the treatment of diabetes.

Anti-inflammatory Activity

Quinazoline derivatives have been reported to have anti-inflammatory properties . This suggests that 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

The quinazoline moiety has been associated with antioxidant activity . This suggests that 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline could potentially be used as an antioxidant.

Synthesis of Other Compounds

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline could potentially be used in the synthesis of other compounds, such as quinolone derivatives .

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted .

Mechanism of Action

Target of Action

This compound is part of a collection of unique chemicals provided for early discovery researchers

Mode of Action

As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety. Future research should focus on understanding these properties to optimize the compound’s therapeutic potential .

Result of Action

Given its unique chemical structure, it’s likely that it exerts specific effects on the cells. The exact nature of these effects is currently unknown and requires further investigation .

properties

IUPAC Name

6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2/c15-8-5-6-12-10(7-8)13(19-14(17)18-12)9-3-1-2-4-11(9)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGBMJKORQIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline

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